molecular formula C13H6BrF3N2O2S B1381121 3-(4-Bromoophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile CAS No. 1672675-21-6

3-(4-Bromoophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile

Cat. No.: B1381121
CAS No.: 1672675-21-6
M. Wt: 391.16 g/mol
InChI Key: ZYYVCYXAIOYZLD-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile is a pyridine derivative characterized by a bromophenylsulfanyl group at position 3, a trifluoromethyl (CF₃) group at position 5, and a nitrile (CN) substituent at position 2. Its molecular formula is C₁₃H₆BrF₃N₂S, with a molecular weight of 391.17 g/mol . This compound is used in pharmaceutical and agrochemical research due to its versatile reactivity and structural motifs .

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6BrF3N2O2S/c14-9-1-3-10(4-2-9)22(20,21)12-5-8(13(15,16)17)7-19-11(12)6-18/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYVCYXAIOYZLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=C(N=CC(=C2)C(F)(F)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6BrF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301149870
Record name 2-Pyridinecarbonitrile, 3-[(4-bromophenyl)sulfonyl]-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301149870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1672675-21-6
Record name 2-Pyridinecarbonitrile, 3-[(4-bromophenyl)sulfonyl]-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1672675-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarbonitrile, 3-[(4-bromophenyl)sulfonyl]-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301149870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(4-Bromophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromophenyl group, a sulfanyl group, and a trifluoromethyl group. The presence of these functional groups is crucial for its biological activity.

Property Value
Molecular FormulaC12H8BrF3N2S
Molecular Weight357.17 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of 3-(4-Bromophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It has been suggested that this compound can modulate receptors that play roles in metabolic pathways and cell signaling.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds with similar structures. For instance, derivatives of pyridine have shown significant growth inhibition in cancer cell lines. Research indicates that 3-(4-Bromophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile may exhibit similar effects due to its structural characteristics.

Case Study: A study investigated the effects of pyridine derivatives on tumorigenic and non-tumorigenic cell lines. Compounds with similar functionalities demonstrated selective toxicity towards cancer cells while sparing healthy cells, indicating a promising therapeutic window for further exploration .

Antimicrobial Activity

Compounds containing trifluoromethyl groups have been noted for their enhanced antimicrobial properties. Preliminary data suggest that 3-(4-Bromophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile could exhibit activity against various bacterial strains.

Table: Antimicrobial Activity Comparison

Compound MIC (µg/mL) Target Bacteria
3-(4-Bromophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrileTBDStaphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus

Toxicity and Safety Profile

Understanding the toxicity profile is crucial for evaluating the safety of any therapeutic agent. Preliminary toxicity studies on related compounds suggest that while many pyridine derivatives are effective, they may also exhibit cytotoxicity at higher concentrations. Further investigations into the safety profile of 3-(4-Bromophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile are necessary to establish safe dosage levels.

Comparison with Similar Compounds

3-(4-Bromophenyl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile (CAS: 844499-56-5)

  • Molecular Formula : C₁₄H₇BrN₂O₂S
  • Molecular Weight : 347.19 g/mol
  • Key Features: Contains a fused thieno[2,3-b]pyridine core, enhancing aromatic conjugation. Hydroxyl (-OH) and oxo (=O) groups at positions 4 and 6, increasing polarity compared to the target compound. Bromophenyl group at position 3 (similar to the target compound).
  • Functional Differences: The hydroxyl group improves solubility in polar solvents but reduces membrane permeability. The thieno ring system may alter electronic properties, affecting binding affinity in biological systems .

5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile

  • Molecular Formula : C₇H₄F₃N₃
  • Molecular Weight : 187.12 g/mol
  • Key Features: Shares the trifluoromethyl and nitrile groups with the target compound. Amino (-NH₂) group at position 5 instead of sulfanyl-bromophenyl.
  • Functional Differences: The amino group enables nucleophilic reactions (e.g., coupling with isothiocyanates) and hydrogen bonding. Lacks the bromophenyl moiety, reducing steric bulk and halogen-related interactions .

4-(2-Fluorophenyl)-2-methoxy-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

  • Molecular Formula : C₂₀H₂₀FN₂O
  • Molecular Weight : 329.39 g/mol
  • Key Features :
    • Hexahydrocycloocta[b]pyridine core, a saturated bicyclic system with reduced planarity.
    • Methoxy (-OCH₃) and fluorophenyl groups enhance steric and electronic diversity.
  • Fluorophenyl groups introduce ortho/para-directing effects in electrophilic substitution .

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)-1-(4-Substituted Phenyl)pyridine Derivatives

  • General Formula : C₂₄H₁₈ClN₅ (varies with substituents)
  • Key Features: Dual pyridine cores with chloro and substituted phenyl groups. Amino and nitrile groups enable diverse functionalization.
  • Functional Differences :
    • Chloro substituents increase electrophilicity compared to bromophenyl.
    • Multi-ring systems may enhance stacking interactions but complicate synthesis .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Notable Properties
3-(4-Bromophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile C₁₃H₆BrF₃N₂S 391.17 Bromophenylsulfanyl, CF₃, CN High lipophilicity; versatile reactivity
3-(4-Bromophenyl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile C₁₄H₇BrN₂O₂S 347.19 Thieno ring, -OH, =O Polar; enhanced conjugation
5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile C₇H₄F₃N₃ 187.12 CF₃, CN, -NH₂ Nucleophilic amino group; simpler structure
4-(2-Fluorophenyl)-2-methoxy-hexahydrocycloocta[b]pyridine-3-carbonitrile C₂₀H₂₀FN₂O 329.39 Fluorophenyl, methoxy, saturated bicyclic core Reduced aromaticity; steric complexity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromoophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile
Reactant of Route 2
3-(4-Bromoophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile

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